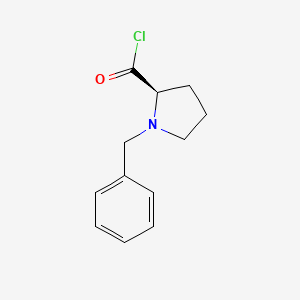![molecular formula C14H12N2O4 B12446770 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12446770.png)
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL is a chemical compound known for its unique structure and properties. It is a Schiff base derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and 4-methylphenylamine. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-methylphenylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and maintaining the same reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the product. The purification process may involve additional steps such as column chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
科学的研究の応用
2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and magnetic properties.
Biology: The compound exhibits antimicrobial activity and is investigated for its potential use as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL involves its interaction with biological molecules such as proteins and DNA. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological targets.
類似化合物との比較
- 2-[(E)-[(2-HYDROXY-4-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL
- 2-[(E)-[(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENOL
- 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYL
Comparison:
Uniqueness: The presence of both hydroxyl and nitro groups in the compound provides unique reactivity and biological activity compared to similar compounds. The position of these groups on the aromatic ring influences the compound’s electronic properties and reactivity.
Reactivity: The compound’s ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for different applications.
Biological Activity: The combination of hydroxyl and nitro groups contributes to its antimicrobial and anticancer properties, making it a valuable compound for medicinal research.
特性
分子式 |
C14H12N2O4 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methylphenol |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-4-14(18)12(6-9)15-8-10-7-11(16(19)20)3-5-13(10)17/h2-8,17-18H,1H3 |
InChIキー |
FTPXGZITRNZSMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


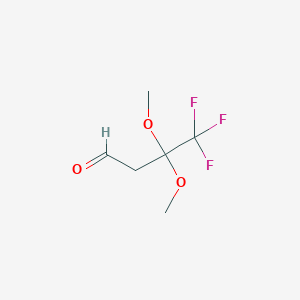
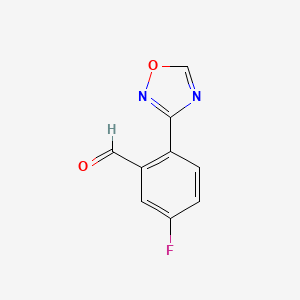
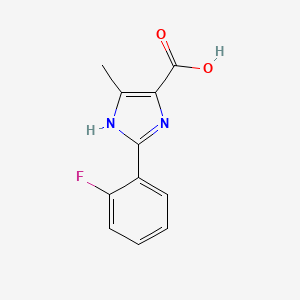
![2-(naphthalen-2-ylamino)-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12446714.png)
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)
![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)
![N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B12446732.png)
![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
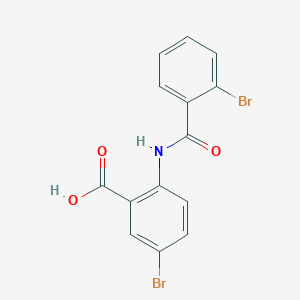
![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
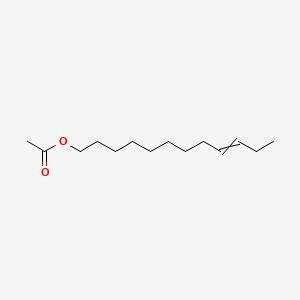
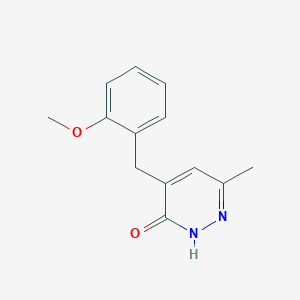
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
